(5-(3,5-Dichlorophenylthio)-1-fluoromethyl-4-isopropyl-1H-imidazol-2-yl)methanol
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Overview
Description
(5-(3,5-Dichlorophenylthio)-1-fluoromethyl-4-isopropyl-1H-imidazol-2-yl)methanol is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3,5-Dichlorophenylthio)-1-fluoromethyl-4-isopropyl-1H-imidazol-2-yl)methanol typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the fluoromethyl group: This step might involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Attachment of the 3,5-dichlorophenylthio group: This can be done via nucleophilic substitution reactions using thiol derivatives.
Final functionalization: The hydroxyl group can be introduced through reduction reactions or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5-(3,5-Dichlorophenylthio)-1-fluoromethyl-4-isopropyl-1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: This might result in the formation of alcohols or amines.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (5-(3,5-Dichlorophenylthio)-1-fluoromethyl-4-isopropyl-1H-imidazol-2-yl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers could investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features might be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5-(3,5-Dichlorophenylthio)-1-fluoromethyl-4-isopropyl-1H-imidazol-2-yl)methanol would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (5-(3,5-Dichlorophenylthio)-1-methyl-4-isopropyl-1H-imidazol-2-yl)methanol
- (5-(3,5-Dichlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazol-2-yl)methanol
Uniqueness
The uniqueness of (5-(3,5-Dichlorophenylthio)-1-fluoromethyl-4-isopropyl-1H-imidazol-2-yl)methanol lies in its fluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature might confer enhanced stability, selectivity, or potency compared to similar compounds.
Properties
CAS No. |
178979-24-3 |
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Molecular Formula |
C14H15Cl2FN2OS |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methanol |
InChI |
InChI=1S/C14H15Cl2FN2OS/c1-8(2)13-14(19(7-17)12(6-20)18-13)21-11-4-9(15)3-10(16)5-11/h3-5,8,20H,6-7H2,1-2H3 |
InChI Key |
BFYLIGAPFMSTFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)CO)CF)SC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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